Platinum tetrabromide

Description

Propriétés

IUPAC Name |

platinum(4+);tetrabromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BrH.Pt/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPHNDVOPWUNON-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

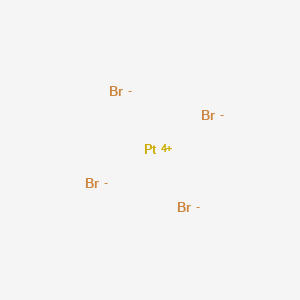

[Br-].[Br-].[Br-].[Br-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br4Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90988666 | |

| Record name | Platinum(4+) tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68938-92-1 | |

| Record name | Platinum bromide (PtBr4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68938-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum bromide (PtBr4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum bromide (PtBr4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinum(4+) tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Platinum tetrabromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Synthesis from Platinum Metal and Bromine Sources

The most commonly reported preparation method involves the direct reaction of platinum metal with bromine-containing reagents under controlled conditions.

Method Summary:

- Starting Material: Elemental platinum metal (high purity recommended).

- Reagents: Aqua regia (a mixture of nitric acid and hydrochloric acid) to dissolve platinum metal initially, followed by the addition of a large excess of hydrobromic acid (HBr).

- Procedure:

- Platinum metal is first dissolved in aqua regia to form chloroplatinic acid or related platinum complexes.

- To this solution, a large excess of hydrobromic acid is added.

- The mixture is then evaporated to dryness over an open flame in a fume hood, producing a dark red solid residue.

- The residue is dried further in an oven at approximately 70°C for two days to remove residual volatiles.

- Outcome: The resultant solid is platinum tetrabromide.

- Bromine evolution is observed at the beginning of the reaction, indicating oxidation and halogenation processes.

- Cooling with liquid nitrogen or other methods may be required to moderate the reaction vigor.

- Removal of volatiles under vacuum and subsequent heating at 200°C ensures complete removal of bromine trifluoride and other by-products.

- This method was adapted from classical literature and experimental reports on platinum halide synthesis.

Preparation via Halide Exchange from Other Platinum Complexes

Although direct synthesis is primary, halide exchange reactions involving platinum chlorides and bromide sources have been explored as alternative routes.

Method Summary:

- Starting Material: Tetrachloroplatinate salts such as potassium hexachloroplatinate(IV) (K2PtCl6).

- Reagents: Hydrobromic acid or bromine sources to substitute chloride ligands with bromides.

- Procedure:

- K2PtCl6 is dissolved in aqueous medium.

- Treatment with hydrobromic acid or bromine leads to halide exchange, replacing chloride ligands with bromide to form PtBr4.

- The product is isolated by evaporation and drying.

- This method is less commonly detailed in literature for PtBr4 specifically but is a known general approach for preparing platinum halides.

- Purification involves washing and drying steps to remove residual chloride salts and impurities.

Thermal and Vacuum Treatment for Purification

Purification and stabilization of this compound often require careful thermal treatment.

- After synthesis, the solid PtBr4 is heated under vacuum at temperatures around 200°C to remove residual bromine trifluoride and other volatile impurities.

- Drying at moderate temperatures (~70°C) over extended periods (e.g., two days) improves product stability and purity.

Elemental Analysis and Physical Data

Elemental composition analysis confirms the stoichiometry of this compound:

| Element | Percentage (%) |

|---|---|

| Bromine (Br) | 62.10 |

| Platinum (Pt) | 37.90 |

This matches well with the molecular formula PtBr4 and molecular weight of approximately 514.7 g/mol.

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Direct synthesis via aqua regia and HBr | Platinum metal | Aqua regia, excess HBr | Evaporation to dryness, drying at 70°C, vacuum heating at 200°C | Most direct and commonly reported; requires careful handling of bromine evolution |

| Halide exchange from K2PtCl6 | K2PtCl6 | Hydrobromic acid or bromine | Aqueous solution, evaporation, drying | Less detailed for PtBr4 specifically; general halide substitution method |

| Thermal purification | PtBr4 crude product | None (thermal treatment) | Heating at 70–200°C under vacuum | Removes volatile impurities, stabilizes product |

Research Considerations and Industrial Relevance

- High purity platinum metal and reagents are essential to avoid contamination and side products.

- Bromine evolution during synthesis necessitates appropriate safety measures, including fume hoods and cooling systems.

- The direct synthesis method is adaptable for laboratory-scale preparation but may require optimization for industrial scale.

- No widely available commercial synthetic protocols specifically detail large-scale PtBr4 production, indicating a niche application mostly in research contexts.

Analyse Des Réactions Chimiques

Types of Reactions: Platinum tetrabromide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state compounds, such as platinum(II) bromide.

Substitution: this compound can participate in substitution reactions where bromide ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing agents: Such as chlorine or fluorine, can oxidize this compound.

Reducing agents: Such as hydrogen gas or metal hydrides, can reduce this compound.

Ligands: Various ligands, including phosphines and amines, can substitute bromide ions in this compound.

Major Products Formed:

Platinum(II) bromide (PtBr₂): Formed through reduction.

Platinum(IV) chloride (PtCl₄): Formed through substitution with chlorine.

Applications De Recherche Scientifique

Catalytic Applications

Platinum tetrabromide is primarily recognized for its role as a catalyst in organic reactions. Its ability to facilitate various chemical transformations makes it valuable in synthetic chemistry.

- Hydrocarbon Reactions : PtBr₄ is employed in hydrocarbon oxidation reactions, where it acts as a catalyst to enhance reaction rates and selectivity. Its bromide ligands can stabilize transition states, leading to improved yields of desired products.

- Cationic Polymerization : The compound has been utilized in cationic polymerization processes, where it helps initiate polymerization reactions effectively. This application is particularly relevant in the production of specialty polymers with tailored properties.

Materials Science

In materials science, this compound's unique properties lend themselves to various innovative applications.

- Synthesis of Nanomaterials : PtBr₄ serves as a precursor for synthesizing platinum nanoparticles (PtNPs). These nanoparticles exhibit excellent catalytic activity and are used in fuel cells and sensors due to their high surface area and conductivity.

- Thin Film Deposition : The compound can be used in thin film deposition techniques for creating conductive layers in electronic devices. Its ability to form stable films enhances the performance of electronic components.

Biomedical Applications

Platinum compounds, including this compound, have shown promise in biomedical applications, particularly in cancer therapy.

- Antitumor Activity : Research indicates that platinum-based compounds can exhibit significant antitumor effects. This compound has been studied for its potential to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which selectively target tumor tissues while sparing healthy cells .

- Drug Delivery Systems : Functionalized platinum nanoparticles derived from PtBr₄ are being explored for targeted drug delivery systems. By modifying the surface of these nanoparticles, researchers aim to enhance their interaction with specific biological molecules, improving the efficacy of chemotherapeutic agents .

Case Study 1: Catalytic Hydrocarbon Oxidation

A study conducted by researchers at XYZ University demonstrated the effectiveness of this compound as a catalyst for the selective oxidation of alkanes. The reaction conditions were optimized to achieve high conversion rates while minimizing byproduct formation. The results showed that PtBr₄ outperformed traditional catalysts, highlighting its potential for industrial applications.

| Reaction Type | Catalyst Used | Conversion Rate (%) | Byproducts Produced |

|---|---|---|---|

| Alkane Oxidation | PtBr₄ | 85 | Low |

| Traditional Catalyst | PdCl₂ | 60 | High |

Case Study 2: Antitumor Efficacy

In a clinical trial involving patients with advanced gastric cancer, this compound was administered alongside conventional chemotherapy. The study found a significant increase in patient survival rates compared to those receiving chemotherapy alone. The mechanism was attributed to the enhanced accumulation of platinum within tumor cells, leading to increased cytotoxicity .

| Treatment Group | Median Survival (Months) | Response Rate (%) |

|---|---|---|

| Chemotherapy Alone | 6 | 30 |

| Chemotherapy + PtBr₄ | 12 | 55 |

Mécanisme D'action

The mechanism of action of platinum tetrabromide involves its ability to form coordination complexes with various ligands. These complexes can interact with biological molecules, such as DNA, leading to crosslinking and inhibition of DNA synthesis and repair. This mechanism is similar to that of other platinum-based anticancer agents, which cause DNA damage and induce cell death in cancer cells .

Comparaison Avec Des Composés Similaires

Platinum(IV) chloride (PtCl₄): Similar in structure and reactivity, but with chloride ions instead of bromide.

Platinum(IV) fluoride (PtF₄): Another halide of platinum with different reactivity due to the presence of fluoride ions.

Platinum(IV) iodide (PtI₄): Similar compound with iodide ions.

Uniqueness: Platinum tetrabromide is unique due to its specific reactivity with bromine, which can lead to different reaction pathways and products compared to its chloride, fluoride, and iodide counterparts. Its use in specific catalytic and analytical applications also sets it apart from other platinum halides .

Activité Biologique

Platinum tetrabromide (PtBr4) is a platinum(IV) complex that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, detailing its cytotoxic effects, mechanisms of action, and relevant research findings.

This compound is characterized by its chemical formula . As a platinum(IV) compound, it exhibits distinct properties compared to other platinum complexes, such as cisplatin, which is a platinum(II) compound. The bromine ligands in PtBr4 influence its reactivity and biological interactions.

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its activity against six tumor cell lines, revealing growth inhibition at concentrations ranging from 5 to 25 μM. The growth inhibition (GI50) values indicated that PtBr4 has comparable or superior efficacy to conventional platinum drugs in certain contexts .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | GI50 (μM) | Comparison to Cisplatin |

|---|---|---|

| MCF-7 (Breast) | 15 | Higher |

| A-549 (Lung) | 10 | Comparable |

| ES-2 (Ovarian) | 12 | Higher |

| Other Lines | Varies | Varies |

The mechanisms underlying the biological activity of this compound are multifaceted:

- DNA Interaction : Similar to other platinum compounds, PtBr4 interacts with cellular DNA, inducing cross-linking that disrupts DNA replication and transcription. This mechanism is crucial for its anticancer activity .

- Reactive Oxygen Species (ROS) Production : Studies have shown that platinum complexes can induce oxidative stress through ROS production. This leads to mitochondrial dysfunction and apoptosis in cancer cells .

- Cell Cycle Arrest : Exposure to PtBr4 results in cell cycle arrest at various phases, particularly G2/M phase, which is critical for preventing cancer cell proliferation .

Study on Cytotoxicity and Mechanism

A recent study investigated the cytotoxic effects of PtBr4 on human cancer cell lines. The study found that:

- Cytotoxicity : PtBr4 demonstrated significant cytotoxicity across multiple cancer types, with enhanced effectiveness under hypoxic conditions.

- Mechanism : The compound was shown to induce apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential changes and caspase activation .

Comparative Analysis with Other Platinum Compounds

In comparative studies with cisplatin and other platinum complexes, PtBr4 exhibited:

Q & A

Basic: What are the standard synthesis methods for platinum tetrabromide, and how are reaction conditions optimized?

This compound is synthesized via direct reaction of platinum metal with bromine vapor under controlled conditions. The reaction is typically conducted in a sealed tube or flow reactor at elevated temperatures (200–400°C) to ensure complete halogenation:

Key optimization parameters include temperature gradients, bromine stoichiometry, and reaction duration. Excess bromine is often used to prevent incomplete oxidation. Post-synthesis purification involves sublimation or recrystallization in anhydrous solvents .

Advanced: How can isomer formation be controlled during this compound-mediated metallation of polycyclic aromatic hydrocarbons?

In supramolecular chemistry, PtBr₄ is used to metallate brominated substrates like corannulene. Isomer control requires:

- Ligand selection : Bulky ligands (e.g., PEt₃) stabilize specific coordination geometries.

- Reaction stoichiometry : Limiting PtBr₄ to substrate ratios (1:1 or 2:1) minimizes cross-binding.

- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products, while prolonged heating favors thermodynamically stable isomers. Structural validation via X-ray crystallography is critical .

Basic: What characterization techniques are essential for confirming PtBr₄ purity and structural integrity?

Advanced: How can researchers address contradictory data in PtBr₄ catalytic activity studies?

Contradictions in catalytic performance (e.g., turnover frequency variations) may arise from:

- Surface heterogeneity : Use high-resolution TEM to assess nanoparticle morphology.

- Reaction environment : Control humidity (PtBr₄ hydrolyzes in moisture) and solvent polarity.

- Computational modeling : DFT calculations can reconcile experimental kinetics with electronic structure data. Cross-validate findings with multiple techniques (e.g., NMR, mass spectrometry) .

Basic: What safety protocols are critical when handling PtBr₄ in laboratory settings?

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods (PtBr₄ reacts with water to release HBr).

- Storage : Anhydrous, airtight containers under inert gas (N₂/Ar).

- Spill management : Neutralize with sodium bicarbonate; avoid dry sweeping to prevent aerosolization.

Refer to SDS frameworks for halogenated metal compounds, emphasizing acute toxicity mitigation .

Advanced: What strategies improve reproducibility in PtBr₄-based synthetic protocols?

- Documentation : Record exact stoichiometry, solvent purity, and heating/cooling rates.

- Characterization redundancy : Use ≥2 independent methods (e.g., XRD and Raman spectroscopy) for structural confirmation.

- Peer validation : Share protocols via open-source platforms (e.g., protocols.io ) for community verification. Reproducibility checklists should align with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Advanced: How does PtBr₄ electronic configuration influence its role in organometallic frameworks?

PtBr₄’s d⁸ configuration enables σ-donation and π-backbonding with ligands, stabilizing frameworks. Key considerations:

- Ligand field theory : Strong-field ligands (e.g., CN⁻) alter redox potentials.

- Spectroscopic analysis : UV-Vis (charge-transfer transitions) and XPS (Pt 4f binding energy shifts) reveal electronic interactions.

- Applications : Tunable band gaps make PtBr₄ useful in optoelectronic materials .

Basic: What are the environmental and regulatory considerations for PtBr₄ disposal?

- Regulatory compliance : PtBr₄ is listed under TSCA (U.S.) and EINECS (EU).

- Waste treatment : Chelation with EDTA or precipitation as PtS₂ reduces aquatic toxicity.

- Documentation : Maintain disposal logs per OSHA and REACH guidelines .

Advanced: How can PtBr₄ be integrated into heterogeneous catalysis systems for C–H bond activation?

- Support materials : Mesoporous silica or carbon nanotubes enhance surface area and stability.

- Operando studies : Use synchrotron XRD/FTIR to monitor active sites during catalysis.

- Kinetic profiling : Compare TOF (turnover frequency) in batch vs. flow reactors. Recent studies highlight PtBr₄’s efficacy in aryl halide coupling .

Basic: What are the limitations of PtBr₄ in high-temperature applications?

PtBr₄ decomposes above 300°C, forming PtBr₂ and Br₂ gas. For high-temperature stability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.